4-chloro-2-[(4-phenylbutan-2-yl)amino]-1,3-thiazole-5-carbonitrile
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Overview
Description
4-chloro-2-[(4-phenylbutan-2-yl)amino]-1,3-thiazole-5-carbonitrile is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by its unique chemical structure, which includes a chloro group, a phenylpropylamino group, and a thiazole ring with a carbonitrile substituent
Preparation Methods
The synthesis of 4-chloro-2-[(4-phenylbutan-2-yl)amino]-1,3-thiazole-5-carbonitrile typically involves multi-step organic reactionsIndustrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
4-chloro-2-[(4-phenylbutan-2-yl)amino]-1,3-thiazole-5-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced thiazole derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted thiazole compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. .
Scientific Research Applications
4-chloro-2-[(4-phenylbutan-2-yl)amino]-1,3-thiazole-5-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-[(4-phenylbutan-2-yl)amino]-1,3-thiazole-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways .
Comparison with Similar Compounds
When compared to other thiazole derivatives, 4-chloro-2-[(4-phenylbutan-2-yl)amino]-1,3-thiazole-5-carbonitrile stands out due to its unique combination of substituents. Similar compounds include:
2-Aminothiazole: Known for its broad range of biological activities.
4-Methylthiazole: Commonly used in flavor and fragrance industries.
Thiazole-5-carboxylic acid: Utilized in the synthesis of pharmaceuticals. The presence of the chloro and phenylpropylamino groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-chloro-2-(4-phenylbutan-2-ylamino)-1,3-thiazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3S/c1-10(7-8-11-5-3-2-4-6-11)17-14-18-13(15)12(9-16)19-14/h2-6,10H,7-8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXVLDGVYSFHRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC2=NC(=C(S2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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